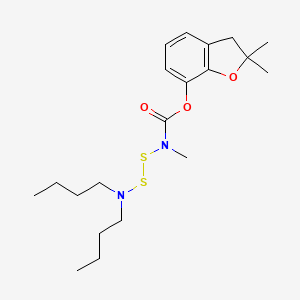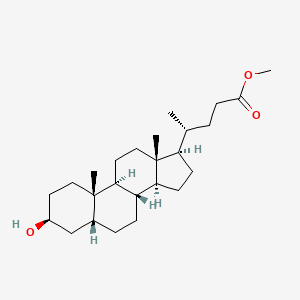![molecular formula C24H18BNO2 B13413883 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further connected to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Phenolic derivatives or quinones
Reduction: Boronate esters
Substitution: Halogenated carbazole derivatives
科学研究应用
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.
相似化合物的比较
Similar Compounds
- (9-Phenyl-9H-carbazol-4-yl)boronic acid
- (9-(4-Biphenyl)carbazole)
- (9-(4-Biphenyl)carbazole-4-boronic acid)
Uniqueness
(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is unique due to its combination of a carbazole moiety with a biphenyl structure and a boronic acid functional group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
属性
分子式 |
C24H18BNO2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
[9-(4-phenylphenyl)carbazol-4-yl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16,27-28H |
InChI 键 |
USKZJRMLKWTASM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


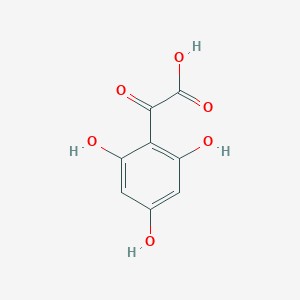
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
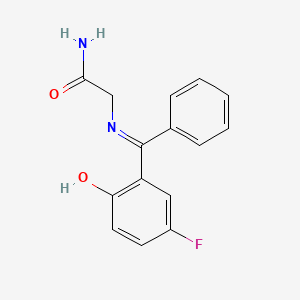
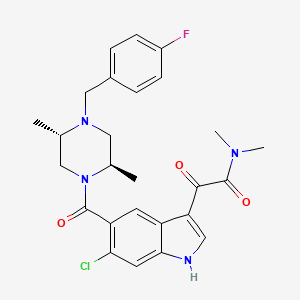
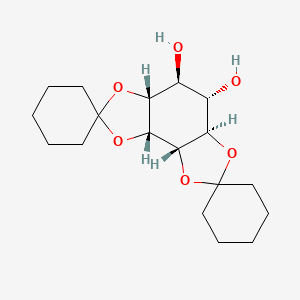
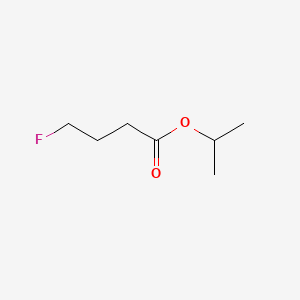
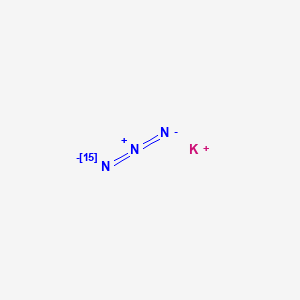
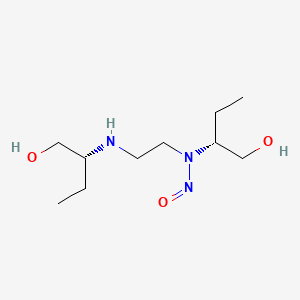
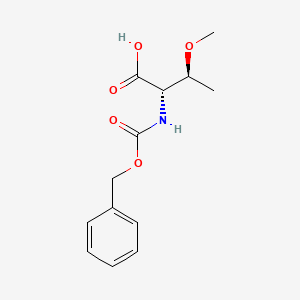

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
